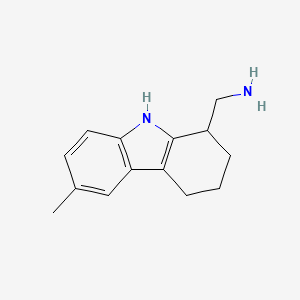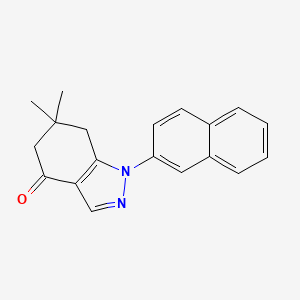
6,6-Dimethyl-1-(naphthalen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethyl-1-(naphthalen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring and an indazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1-(naphthalen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a naphthalene derivative and a suitable hydrazine, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions, including the use of high-throughput reactors and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
6,6-Dimethyl-1-(naphthalen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indazole ring or the naphthalene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the naphthalene ring or the indazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted indazole or naphthalene derivatives.
科学的研究の応用
6,6-Dimethyl-1-(naphthalen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 6,6-Dimethyl-1-(naphthalen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
6,6-Dimethyl-1-(naphthalen-2-yl)-1,6-dihydro-1,3,5-triazine-2,4-diamine: This compound shares a similar naphthalene moiety but differs in the core structure, which is a triazine instead of an indazole.
6,6-Dimethyl-1-(naphthalen-2-yl)-1,6-dihydro-1,3,5-triazine-2,4-diamine: Another similar compound with a triazine core, highlighting the diversity of structures that can be derived from the naphthalene moiety.
Uniqueness
The uniqueness of 6,6-Dimethyl-1-(naphthalen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one lies in its indazole core, which imparts distinct chemical and biological properties compared to similar compounds with different core structures. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
183874-90-0 |
|---|---|
分子式 |
C19H18N2O |
分子量 |
290.4 g/mol |
IUPAC名 |
6,6-dimethyl-1-naphthalen-2-yl-5,7-dihydroindazol-4-one |
InChI |
InChI=1S/C19H18N2O/c1-19(2)10-17-16(18(22)11-19)12-20-21(17)15-8-7-13-5-3-4-6-14(13)9-15/h3-9,12H,10-11H2,1-2H3 |
InChIキー |
RIXTZVNIVALMJJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C=NN2C3=CC4=CC=CC=C4C=C3)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


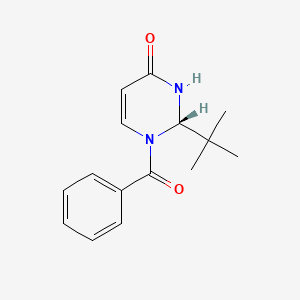
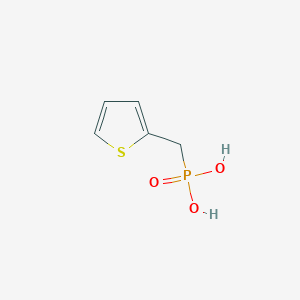
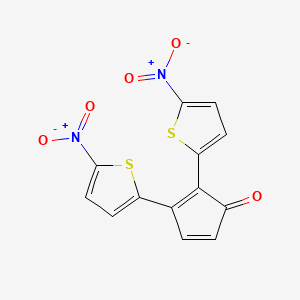
![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)
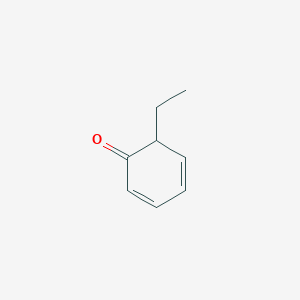
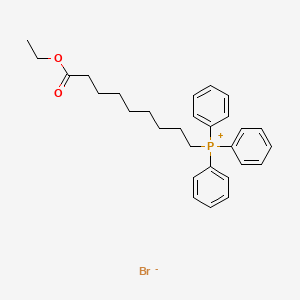
![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
![1H-Thiopyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B12555928.png)
![[Oxido(pent-4-enoxy)phosphoryl] phosphate](/img/structure/B12555941.png)
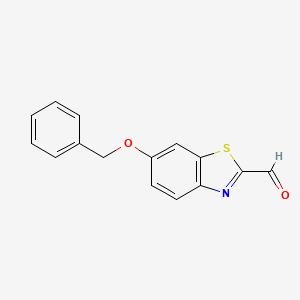
![4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)](/img/structure/B12555956.png)
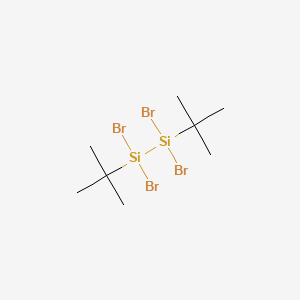
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester](/img/structure/B12555968.png)
